molecular formula C15H21N3O4S B2921959 methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-61-8

methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2921959
CAS RN: 886958-61-8
M. Wt: 339.41
InChI Key: KVDTWRDKIKTVLH-UHFFFAOYSA-N
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Description

The compound you’re asking about contains several functional groups, including a butyramido group, a methylcarbamoyl group, and a dihydrothieno[2,3-c]pyridine group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amides (like the butyramido and methylcarbamoyl groups in this compound) can undergo reactions like hydrolysis, while pyridines can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can make a compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in various synthesis and structural analysis studies. The compound plays a crucial role in the formation of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showing excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Another study highlights the recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures, emphasizing the importance of these compounds in crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Chemical Reactions and Characterization

Significant work has been done on the chemical reactions and characterization of related compounds. For instance, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, providing a basis for further chemical exploration (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines and their reactions demonstrate the versatility and potential of these compounds for generating diverse molecular architectures (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Docking and Antimicrobial Activity

A study on pyrano[2,3-d]pyrimidine derivatives evaluated their antimicrobial and anticancer agents through synthesis, molecular docking, and in silico ADMET profiling. These compounds exhibited good antimicrobial activity against different microbial strains and showed cytotoxic potentialities against various cell lines, suggesting their usefulness in medical research (Abd El-Sattar et al., 2021).

Magnetic Properties of Heterobimetallic Clusters

Research on heterobimetallic clusters with tricyanometalate and pi-conjugated ligands containing 1,3-dithiol-2-ylidene revealed interesting magnetic properties. These complexes demonstrate single-molecule-magnet behavior, which is significant for the development of new materials with potential applications in data storage and quantum computing (Peng et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of receptors that respond to a variety of stimuli and are involved in many physiological processes.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . This ATP-mimetic action allows the compound to bind to the active site of GRK2, inhibiting its activity. The inhibition of GRK2 can lead to changes in the signaling pathways mediated by GPCRs, potentially altering cellular responses to various stimuli.

Biochemical Pathways

The inhibition of GRK2 affects the GPCR signaling pathways. GPCRs are involved in numerous biochemical pathways, including those related to immune response, sensory perception, and cell growth and differentiation. By inhibiting GRK2, the compound can potentially modulate these pathways, leading to downstream effects that can alter cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. Depending on the specific GPCR signaling pathways affected, the compound could potentially influence immune responses, sensory perception, cell growth, and other cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the local concentration of ATP, which it mimics to inhibit GRK2

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, many organic compounds are flammable and can be harmful if ingested or inhaled .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for use as a drug .

properties

IUPAC Name

methyl 2-(butanoylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-5-11(19)17-14-12(13(20)16-2)9-6-7-18(15(21)22-3)8-10(9)23-14/h4-8H2,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDTWRDKIKTVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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